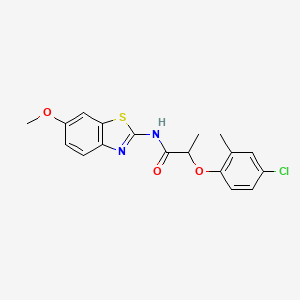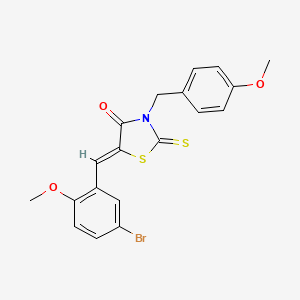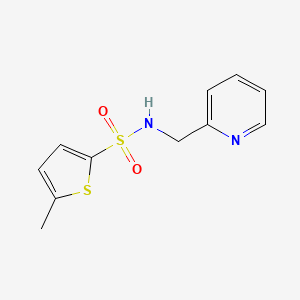![molecular formula C25H29N3O2 B5118417 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5118417.png)
2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It was first synthesized in the early 1990s and has since been widely used in scientific research to study the role of the 5-HT1A receptor in various physiological and pathological processes.
作用机制
2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole acts as a selective antagonist of the serotonin 5-HT1A receptor, blocking the binding of serotonin to the receptor and preventing its downstream signaling pathways. This results in a decrease in the activity of the 5-HT1A receptor and its associated physiological effects.
Biochemical and Physiological Effects:
The serotonin 5-HT1A receptor is widely distributed throughout the central nervous system and is involved in the regulation of various physiological processes, including mood, anxiety, cognition, and motor function. By blocking the activity of the 5-HT1A receptor, 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole has been shown to produce a range of biochemical and physiological effects, including anxiogenic and pro-depressant effects, as well as effects on motor function and cognition.
实验室实验的优点和局限性
One advantage of using 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole in scientific research is its high selectivity for the serotonin 5-HT1A receptor, which allows for precise targeting of this receptor in various experimental settings. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over extended periods of time.
未来方向
There are several potential future directions for research involving 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole and the serotonin 5-HT1A receptor. These include investigating the role of the receptor in various neurological and psychiatric disorders, as well as exploring the potential therapeutic applications of targeting this receptor with selective agonists or antagonists. Additionally, further research is needed to better understand the complex signaling pathways and downstream effects of the 5-HT1A receptor, which may provide new insights into the mechanisms underlying various physiological and pathological processes.
合成方法
The synthesis of 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole involves several steps, starting with the reaction of 2-(bromomethyl)-1H-indole with 4-(1-pyrrolidinylcarbonyl)phenol to form the intermediate compound 2-(4-(1-pyrrolidinylcarbonyl)phenoxy)-1H-indole. This intermediate is then reacted with 4-(4-fluorobenzyl)piperidine to yield the final product, 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole.
科学研究应用
2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole has been extensively used in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological processes, including anxiety, depression, schizophrenia, and Parkinson's disease. It has also been used to investigate the effects of various drugs and compounds on the 5-HT1A receptor.
属性
IUPAC Name |
[4-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c29-25(28-13-3-4-14-28)19-7-9-22(10-8-19)30-23-11-15-27(16-12-23)18-21-17-20-5-1-2-6-24(20)26-21/h1-2,5-10,17,23,26H,3-4,11-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXBDANEVWYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
acetate](/img/structure/B5118347.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5118359.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)

![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)


![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5118402.png)

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5118434.png)
![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5118437.png)